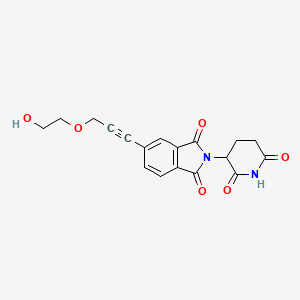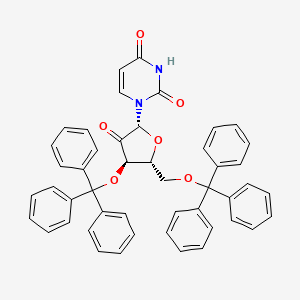![molecular formula C8H7BrClN3 B14764096 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of bromine and chlorine atoms, which contribute to its unique chemical properties. It is a derivative of imidazo[1,5-a]pyrazine, a scaffold known for its applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Condensation Reactions: Initial condensation of suitable precursors to form the imidazo[1,5-a]pyrazine core.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
Ethylation: Alkylation to introduce the ethyl group at the desired position.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction often leads to the inhibition or activation of biological processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
1-Bromo-8-chloroimidazo[1,5-a]pyrazine: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure but different positioning of the chlorine and ethyl groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C8H7BrClN3 |
|---|---|
Peso molecular |
260.52 g/mol |
Nombre IUPAC |
1-bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-5-12-7(9)6-8(10)11-3-4-13(5)6/h3-4H,2H2,1H3 |
Clave InChI |
ZHHXFPBJOLOPNI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2N1C=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)


![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)


![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)





